

# Application Notes and Protocols: Evaluating Lomedeucitinib in a Plaque Psoriasis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Lomedeucitinib |           |
| Cat. No.:            | B12381395      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease of the skin, with plaque psoriasis being the most common manifestation. The pathogenesis of psoriasis is complex, involving the dysregulation of both the innate and adaptive immune systems. A key signaling cascade implicated in the development of psoriatic lesions is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a crucial intracellular enzyme that mediates the signaling of several pro-inflammatory cytokines, including IL-23, IL-12, and Type 1 interferons.[1] Consequently, the inhibition of TYK2 presents a promising therapeutic strategy for the treatment of psoriasis.

**Lomedeucitinib** (BMS-986322) is an investigational, oral, small molecule inhibitor of TYK2.[2] [3] It is being evaluated for the treatment of moderate-to-severe plaque psoriasis and has shown proof-of-concept in a Phase 2 clinical trial.[2] Preclinical evaluation of TYK2 inhibitors in relevant animal models is a critical step in their development. The imiquimod-induced psoriasis-like skin inflammation model in mice is a widely used and well-characterized model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and the infiltration of immune cells.[4] This model is dependent on the IL-23/IL-17 axis, making it particularly suitable for assessing the in vivo efficacy of TYK2 inhibitors.[4]



These application notes provide a detailed overview of the use of **Lomedeucitinib** in a plaque psoriasis animal model, including a representative experimental protocol for the imiquimod-induced psoriasis model, a summary of expected quantitative outcomes based on data from other TYK2 inhibitors, and visualizations of the relevant signaling pathway and experimental workflow.

## Signaling Pathway and Experimental Rationale

The therapeutic rationale for using a TYK2 inhibitor like **Lomedeucitinib** in psoriasis is to disrupt the pro-inflammatory cytokine signaling that drives the disease. In psoriasis, dendritic cells release IL-23, which binds to its receptor on Th17 cells. This binding activates TYK2 and JAK2, leading to the phosphorylation and activation of the transcription factor STAT3. Activated STAT3 then promotes the transcription of genes encoding for pro-inflammatory cytokines such as IL-17 and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of other inflammatory mediators, thus creating a positive feedback loop that sustains the psoriatic inflammation. By selectively inhibiting TYK2, **Lomedeucitinib** is expected to block this signaling cascade, thereby reducing the production of pathogenic cytokines and ameliorating the signs of psoriasis.[4]





Click to download full resolution via product page



Caption: IL-23/TYK2 signaling pathway in psoriasis and the inhibitory action of **Lomedeucitinib**.

## **Experimental Protocols**

The following is a representative protocol for evaluating the efficacy of an oral TYK2 inhibitor, such as **Lomedeucitinib**, in the imiquimod-induced psoriasis mouse model.

Imiquimod-Induced Psoriasis-like Skin Inflammation Mouse Model

This model is widely used to induce psoriasis-like skin inflammation in mice.[4]

- Animal Model:
  - Species: Mouse
  - Strain: BALB/c or C57BL/6, female, 7-9 weeks old.
- Materials:
  - 5% Imiquimod cream (e.g., Aldara™).
  - Lomedeucitinib (formulated for oral administration).
  - Vehicle control for Lomedeucitinib.
  - Calipers for measuring ear and skin thickness.
  - Anesthesia (e.g., isoflurane).
  - Tools for tissue collection (scissors, forceps, etc.).
- Procedure:
  - Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
  - Hair Removal: One day before the start of the experiment, shave the dorsal skin of the mice.



- Group Allocation: Randomly assign mice to treatment groups (n=8-10 mice per group):
  - Group 1: Naive (No treatment).
  - Group 2: Vehicle Control (Imiquimod + Vehicle for Lomedeucitinib).
  - Group 3: Lomedeucitinib (Imiquimod + Lomedeucitinib at a low dose).
  - Group 4: **Lomedeucitinib** (Imiquimod + **Lomedeucitinib** at a high dose).
  - Group 5 (Optional): Positive Control (e.g., a known therapeutic agent).
- Psoriasis Induction: On Day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice in Groups 2-5. Continue for 5-7 consecutive days.
- Treatment Administration: Administer Lomedeucitinib or its vehicle orally (e.g., by oral gavage) once or twice daily, starting on Day 0 (prophylactic regimen) or on Day 2 (therapeutic regimen), and continuing until the end of the experiment.
- Efficacy Readouts:
  - Clinical Scoring: Daily, score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter. The sum of the scores gives the cumulative score.
  - Ear and Skin Thickness: Daily, measure the thickness of the right ear and a fold of the dorsal skin using a digital caliper.
  - Body Weight: Monitor body weight daily as an indicator of systemic toxicity.
- Endpoint Analysis (at the end of the study):
  - Euthanasia and Tissue Collection: Euthanize the mice and collect the treated ear and dorsal skin, as well as the spleen.







- Histology: Fix skin samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
- Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki67) and immune cell populations.
- Gene Expression Analysis: Isolate RNA from skin and spleen to analyze the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-22, IL-23) by quantitative real-time PCR (qRT-PCR).
- Flow Cytometry: Prepare single-cell suspensions from the skin and spleen to analyze immune cell populations (e.g., Th17 cells) by flow cytometry.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Lomedeucitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Lomedeucitinib Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Evaluating Lomedeucitinib in a Plaque Psoriasis Animal Model]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b12381395#using-lomedeucitinib-in-a-plaque-psoriasis-animal-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com